3-cyano-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c18-10-12-3-1-4-13(9-12)17(22)19-7-6-16-20-11-14(21-16)15-5-2-8-23-15/h1-5,8-9,11H,6-7H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGPIKLEFNBXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with heating, and sometimes under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes using solvent-free methods or employing catalysts to facilitate the reaction. The use of microwave-assisted synthesis is also explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the imidazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the molecular formula and is characterized by the presence of a cyano group, an imidazole ring, and a thiophene moiety. The synthesis typically involves multi-step reactions that can include cyclization and substitution reactions. For example, the introduction of the thiophene and imidazole groups can be achieved through targeted synthetic pathways that utilize readily available reagents and conditions conducive to heterocyclic chemistry .
Antitumor Activity
One of the primary areas of interest for this compound is its antitumor activity. Research indicates that derivatives of compounds containing both cyano and imidazole functionalities exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate high inhibitory effects when screened in vitro against tumor cells .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.2 | |
| Compound B | MCF-7 | 3.8 | |
| Compound C | A549 | 4.5 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In silico studies using molecular docking have suggested that it may act as a 5-lipoxygenase inhibitor, which is a target for anti-inflammatory drugs. This suggests potential applications in treating inflammatory diseases such as asthma or arthritis .
Case Study: In Silico Docking Studies
A recent study utilized molecular docking simulations to assess the binding affinity of 3-cyano-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide to the active site of 5-lipoxygenase. The results indicated a strong interaction with key residues, supporting further development as an anti-inflammatory agent .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Its antitumor properties make it a candidate for further development in oncology.
- Anti-inflammatory Treatments : Potential use in managing chronic inflammatory conditions.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, warranting exploration in this area.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the imidazole and thiophene rings can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
*Predicted data based on structural analogues.
Biological Activity
3-Cyano-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide, with the CAS number 1396764-84-3, is a complex organic compound characterized by a cyano group, a thiophene ring, and an imidazole moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
The molecular formula of this compound is C₁₇H₁₄N₄OS, with a molecular weight of 322.4 g/mol. The structure features significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₄OS |
| Molecular Weight | 322.4 g/mol |
| CAS Number | 1396764-84-3 |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The cyano group serves as an electrophile, while the thiophene and imidazole rings engage in π-π interactions and hydrogen bonding, modulating the activity of enzymes and receptors involved in critical biological pathways .
Antimicrobial Activity
Research indicates that derivatives of benzamide compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, derivatives have been shown to inhibit cell proliferation in cancer cell lines by modulating key signaling pathways. The presence of the thiophene and imidazole moieties enhances the compound's ability to interfere with tumor growth mechanisms .
Case Studies
- Antiviral Activity : A study published in Molecules highlighted that certain N-Heterocycles derived from similar structures demonstrated superior antiviral effects compared to standard treatments like ribavirin. This suggests that the compound may also possess antiviral properties worth exploring further .
- Kinase Inhibition : Research focusing on RET kinase inhibitors found that compounds structurally related to this compound exhibited moderate to high potency in inhibiting kinase activity, indicating potential applications in cancer therapy .
Q & A
Q. How can researchers optimize the synthesis of 3-cyano-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for imidazole-thiophene coupling, as seen in analogous imidazole-based syntheses .
- Catalyst Use : Tetrabutylammonium iodide (TBAI) or cesium carbonate can facilitate nucleophilic substitutions, improving yield (e.g., 58% yield in for related compounds) .
- Reaction Conditions : Refluxing under inert atmospheres (N₂/Ar) minimizes oxidative side reactions. Microwave-assisted synthesis (e.g., 80°C, 30 min) reduces reaction time while maintaining purity, as demonstrated in .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol ensures high purity, as validated by NMR and HPLC data .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm cyano (CN) stretching (~2220 cm⁻¹) and amide carbonyl (C=O, ~1650–1680 cm⁻¹) vibrations .
- NMR Analysis :
- ¹H NMR : Identify thiophene protons (δ 6.8–7.5 ppm), imidazole NH (δ ~12 ppm, broad), and ethyl linker protons (δ 2.8–3.5 ppm) .
- ¹³C NMR : Detect cyano carbon (δ ~115 ppm), amide carbonyl (δ ~168 ppm), and aromatic carbons (δ 120–140 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 363.1 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in ethanol/water (1:1) at 4°C, as used for nickel-benzimidazole complexes in .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. SHELX programs (SHELXD for phasing, SHELXL for refinement) are standard for small-molecule structures .
- Refinement : Apply anisotropic displacement parameters and validate with R-factors (<5%). For disordered thiophene rings, use PART instructions in SHELXL .
Q. What strategies reconcile discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Parameter Screening : Systematically vary solvents (DMF vs. THF), catalysts (TBAI vs. Cs₂CO₃), and temperatures (reflux vs. microwave) to identify optimal conditions. (57% yield) and (45–58% yields) highlight solvent polarity’s impact .
- Statistical Analysis : Design of Experiments (DoE) models (e.g., factorial design) quantify interactions between parameters. For example, microwave power and solvent polarity significantly affect imidazole cyclization rates .
- Cross-Validation : Compare NMR and HPLC purity data to rule out impurities skewing yield calculations .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for biological targets?
- Methodological Answer :
- Core Modifications :
- Thiophene Substituents : Introduce halogens (Cl, F) or methyl groups to enhance lipophilicity and target binding, as seen in SMO inhibitors () .
- Imidazole Linkers : Replace ethyl with propyl spacers to probe steric effects, using methods from .
- Biological Assays : Screen derivatives against cancer cell lines (e.g., Hedgehog pathway inhibition in ) with dose-response curves (IC₅₀) .
- Computational Modeling : Dock derivatives into target proteins (e.g., WDR5 in ) using AutoDock Vina to predict binding modes .
Key Challenges and Solutions
- Low Yield in Imidazole Cyclization : Pre-activate thiophene-2-carbaldehyde with acetic acid to stabilize intermediates () .
- Crystallization Difficulties : Use seeding techniques or additives (e.g., diethyl ether) to induce nucleation .
- Biological Activity Variability : Validate assays with positive controls (e.g., vismodegib for SMO inhibition in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
